Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a non-steroidal, anti-inflammatory analgesic compound [, , , , , , , , , , , , ]. It belongs to the class of 3(2H)-pyridazinone derivatives and has been a subject of extensive research for its analgesic and anti-inflammatory properties [, , ].
Emorfazone and its positional isomers can be synthesized by substituting different functional groups on the pyridazinone ring []. For instance, 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone, 6-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone, and 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone are synthesized by altering the position of the ethoxy and morpholino groups on the pyridazinone ring []. Additionally, several 6-alkoxy- or 6-allyloxy-2-alkyl- or 2-cyclohexyl- or 2-phenyl-5-substituted amino-3(2H)-pyridazinones have been synthesized by substituting various alkyl, cyclohexyl, phenyl, or amino groups at specific positions of the pyridazinone ring [].
Emorfazone undergoes photochemical oxidation in the presence of 1,3,7,9-tetrabutyl-2,4,6,8(1H,3H,7H,9H)-pyrimido-[5,4-g]pteridinetetrone 5-oxide (1a) under ultraviolet (UV)-visible light []. This reaction yields several products, including 5-(2,3-dihydro-1,4-oxazin-4-yl)-4-ethoxy-2-methyl-3(2H)-pyridazinone, 4-ethoxy-5-(2-hydroxyethylamino)-2-methyl-3(2H)-pyridazinone, 4-ethoxycarbonyl-2-methyl-4-morpholino-3(2H)-pyrazolone, 4,4'-bi[4-ethoxycarbonyl-2-methyl-3(2H)-pyrazolone], and 1,3,7,9-tetrabutyl-2,4,6,8(1H,3H,7H,9H)-pyrimido[5,4-g]pteridinetetrone []. The reaction pathway involves photochemical dehydrogenation, autoxidation, and ring cleavage of the morpholine moiety [].
Emorfazone primarily acts by inhibiting the release of inflammatory mediators [, ]. Studies suggest that it inhibits the release of bradykinin-like substances, kininogen, and kinin-forming enzymes into the extravascular space [, ]. This inhibitory action on bradykinin-related inflammatory pathways is thought to contribute significantly to its analgesic and anti-inflammatory effects [, ]. Unlike some non-steroidal anti-inflammatory drugs (NSAIDs), emorfazone does not appear to derive its analgesic effects from prostaglandin synthesis inhibition [].
Inflammatory Models: Emorfazone has been widely used in animal models of inflammation, including carrageenan-induced edema and bromelain-induced edema [, ]. Its efficacy in these models highlights its potential as an anti-inflammatory agent [, ].
Pain Models: Research suggests that emorfazone effectively reduces nociceptive responses induced by bradykinin in both rats and dogs [, ]. Its analgesic action has been compared with other analgesics like morphine, indicating its potential in pain management [, ].
Drug Metabolism Studies: The photochemical oxidation of emorfazone has been investigated as a potential model for studying drug metabolism, particularly focusing on understanding the metabolic pathways and potential metabolites of the drug [].
Developmental Pharmacology: Studies have investigated the metabolic changes and substrate-binding spectrum of emorfazone in immature and mature guinea pigs []. This research sheds light on how the drug's metabolism and interaction with biological systems might change with development [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: